1-(Tosyloxy)-2-propanol
Overview
Description
1-(Tosyloxy)-2-propanol is an organic compound that features a tosyloxy group attached to a propanol backbone The tosyloxy group, derived from toluenesulfonic acid, is known for its utility in organic synthesis, particularly as a leaving group in substitution reactions
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(Tosyloxy)-2-propanol can be synthesized through the reaction of 2-propanol with p-toluenesulfonyl chloride in the presence of a base such as pyridine. The reaction typically proceeds as follows: [ \text{CH}_3\text{CH(OH)CH}_3 + \text{TsCl} \rightarrow \text{CH}_3\text{CH(OTs)CH}_3 + \text{HCl} ] where TsCl represents p-toluenesulfonyl chloride. The reaction is carried out in an inert solvent like dichloromethane at low temperatures to prevent side reactions.
Industrial Production Methods: On an industrial scale, the production of this compound follows similar principles but may involve continuous flow reactors to enhance efficiency and yield. The use of automated systems ensures precise control over reaction conditions, minimizing impurities and optimizing the production process.
Chemical Reactions Analysis
Types of Reactions: 1-(Tosyloxy)-2-propanol undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The tosyloxy group is a good leaving group, making the compound suitable for nucleophilic substitution reactions. For example, it can react with nucleophiles like halides, amines, or thiols to form corresponding substituted products.
Elimination Reactions: Under basic conditions, this compound can undergo elimination to form alkenes.
Oxidation: The hydroxyl group in the compound can be oxidized to form corresponding ketones or aldehydes.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium iodide (NaI) in acetone are commonly used.
Elimination: Strong bases like potassium tert-butoxide (KOtBu) in dimethyl sulfoxide (DMSO) are employed.
Oxidation: Oxidizing agents like pyridinium chlorochromate (PCC) or Jones reagent (chromic acid in acetone) are used.
Major Products Formed:
Substitution: Depending on the nucleophile, products like 1-iodo-2-propanol, 1-amino-2-propanol, or 1-thio-2-propanol can be formed.
Elimination: Propene is a common product.
Oxidation: Products include acetone or propanal.
Scientific Research Applications
1-(Tosyloxy)-2-propanol finds applications in various scientific research fields:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules, particularly in the preparation of pharmaceuticals and agrochemicals.
Biology: The compound is utilized in the modification of biomolecules, aiding in the study of enzyme mechanisms and protein functions.
Medicine: It serves as a precursor in the synthesis of active pharmaceutical ingredients (APIs) and in drug development processes.
Industry: The compound is employed in the production of specialty chemicals and materials, including polymers and resins.
Mechanism of Action
The mechanism by which 1-(Tosyloxy)-2-propanol exerts its effects is primarily through its role as a leaving group in substitution reactions. The tosyloxy group stabilizes the transition state, facilitating the departure of the leaving group and the subsequent attack of the nucleophile. This property is exploited in various synthetic transformations to achieve desired chemical modifications.
Comparison with Similar Compounds
1-(Brosyloxy)-2-propanol: Similar to 1-(Tosyloxy)-2-propanol but with a bromobenzenesulfonyl group.
1-(Nosyloxy)-2-propanol: Contains a nitrobenzenesulfonyl group instead of a tosyloxy group.
1-(Mesyloxy)-2-propanol: Features a methanesulfonyl group.
Uniqueness: this compound is unique due to the stability and reactivity of the tosyloxy group. Compared to brosyloxy and nosyloxy analogs, the tosyloxy group offers a balance between leaving group ability and stability, making it a versatile reagent in organic synthesis.
Properties
IUPAC Name |
2-hydroxypropyl 4-methylbenzenesulfonate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14O4S/c1-8-3-5-10(6-4-8)15(12,13)14-7-9(2)11/h3-6,9,11H,7H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRLDVMGSMOLUOJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OCC(C)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.28 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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